

Application Notes and Protocols: Butrol (Gadobutrol) for Enhanced T1 Relaxation in MRI

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butrol

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Introduction

Gadobutrol, commercially known as Gadavist® or Gadovist®, is a second-generation, nonionic, macrocyclic gadolinium-based contrast agent (GBCA) designed for magnetic resonance imaging (MRI).^{[1][2]} Its paramagnetic properties, stemming from the gadolinium ion (Gd^{3+}), lead to a significant shortening of the T1 relaxation time of surrounding water protons.^{[3][4]} This effect enhances the signal intensity on T1-weighted MR images, thereby improving the visualization and characterization of tissues and lesions.^{[5][6]}

Gadobutrol's macrocyclic structure provides high kinetic and thermodynamic stability, which minimizes the release of free Gd^{3+} ions in the body, contributing to its favorable safety profile.^[7] It is formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs, allowing for a more compact bolus injection and a reduced administration volume. These characteristics, combined with its high T1 relaxivity, make it a versatile contrast agent for a wide range of clinical and preclinical MRI applications, including imaging of the central nervous system (CNS), magnetic resonance angiography (MRA), and cardiac MRI.^{[2][4]}

Mechanism of Action: T1 Relaxation Enhancement

Gadobutrol functions by interacting with water molecules in its immediate vicinity. The paramagnetic Gd^{3+} ion possesses seven unpaired electrons, creating a fluctuating local magnetic field.^[3] This field provides an efficient pathway for the excited protons in water

molecules to release their energy to the surrounding environment (the "lattice"), thereby accelerating their return to a lower energy state.[8] This process is known as T1 or spin-lattice relaxation.[8] A shorter T1 relaxation time results in a brighter signal on T1-weighted MR images.[5]

The efficiency of a T1 contrast agent is quantified by its relaxivity (r_1), which is the change in the relaxation rate ($1/T_1$) of the solvent protons per millimolar concentration of the contrast agent. Gadobutrol exhibits high T1 relaxivity, contributing to its strong contrast-enhancing capabilities.[9]

Quantitative Data

T1 Relaxivity of Gadobutrol in Human Plasma and Blood

The T1 relaxivity of Gadobutrol has been measured in human plasma and blood at various magnetic field strengths, demonstrating its effectiveness in clinically relevant conditions.

Medium	Magnetic Field Strength (T)	T1 Relaxivity (r_1) [L/(mmol·s)]
Human Plasma	1.5	4.78 ± 0.12
Human Plasma	3.0	4.97 ± 0.59
Human Plasma	7.0	3.83 ± 0.24
Human Blood	3.0	3.47 ± 0.16

Data sourced from a comparative study of macrocyclic GBCAs.[10]

Comparison of T1 Relaxivity with Other Macrocyclic GBCAs

Gadobutrol generally exhibits higher T1 relaxivity compared to other macrocyclic GBCAs, such as gadoteridol and gadoterate meglumine.

Contrast Agent	Medium	Magnetic Field Strength (T)	T1 Relaxivity (r1) [L/(mmol·s)]
Gadobutrol	Human Plasma	1.5	4.78 ± 0.12
Gadoteridol	Human Plasma	1.5	3.80 ± 0.10
Gadoterate meglumine	Human Plasma	1.5	3.32 ± 0.13
Gadobutrol	Human Plasma	3.0	4.97 ± 0.59
Gadoteridol	Human Plasma	3.0	3.28 ± 0.09
Gadoterate meglumine	Human Plasma	3.0	3.00 ± 0.13
Data compiled from a study comparing the relaxivities of macrocyclic GBCAs. [9] [10]			

Experimental Protocols

In Vitro T1 Relaxivity Measurement

Objective: To determine the T1 relaxivity of **Gadobutrol** in a solution (e.g., human plasma).

Materials:

- **Gadobutrol** solution (1.0 M)
- Human plasma (or other desired medium)
- MRI scanner (e.g., 1.5T, 3T, or 7T)
- Phantoms (tubes or vials)
- Pipettes and other standard laboratory equipment

Protocol:

- **Sample Preparation:** Prepare a series of phantoms containing different concentrations of **Gadobutrol** in human plasma. Typically, at least four different non-zero concentrations are used, along with a control sample of pure plasma.
- **MRI Acquisition:**
 - Place the phantoms in the MRI scanner.
 - Acquire T1 relaxation time measurements for each phantom at a constant temperature (e.g., 37°C).[\[10\]](#)
 - A suitable T1 mapping sequence, such as an inversion recovery spin-echo or a Look-Locker sequence, should be used.
- **Data Analysis:**
 - Calculate the relaxation rate ($R1 = 1/T1$) for each concentration.
 - Plot the relaxation rate ($R1$) as a function of the **Gadobutrol** concentration.
 - The T1 relaxivity ($r1$) is the slope of the linear regression of this plot.[\[10\]](#)

Preclinical In Vivo MRI in a Rodent Model

Objective: To assess the enhancement of a specific pathology (e.g., a brain tumor) in a rodent model using **Gadobutrol**.

Materials:

- Rodent model with the pathology of interest (e.g., rat with a C6 glioma)
- **Gadobutrol** solution (1.0 M)
- Small animal MRI scanner (e.g., 7T)
- Anesthesia equipment

- Catheter for intravenous injection

Protocol:

- Animal Preparation:
 - Anesthetize the animal.
 - Place an intravenous catheter for contrast agent administration.
 - Position the animal in the MRI scanner.
- Pre-Contrast Imaging: Acquire baseline T1-weighted images of the region of interest.
 - Example T1-weighted spin-echo sequence parameters for a 7T scanner: TE = 9.3 ms, TR = 900 ms.[\[5\]](#)
- Contrast Administration:
 - Administer Gadobutrol intravenously at a dose of 0.1 mmol/kg body weight.[\[1\]](#)[\[11\]](#) For specific applications like MRI-guided radiotherapy models, a higher dose of up to 4 mmol/kg has been used.[\[5\]](#)
 - The injection should be followed by a saline flush.[\[8\]](#)
- Post-Contrast Imaging:
 - Acquire a series of T1-weighted images at different time points after injection (e.g., immediately after, and at 5, 10, and 15 minutes) to assess the dynamics of enhancement. [\[12\]](#) For brain tumors, maximum enhancement is often observed 5-7 minutes post-injection.[\[13\]](#)
- Data Analysis:
 - Compare the signal intensity of the lesion on pre- and post-contrast images.
 - Calculate the contrast-to-noise ratio (CNR) and signal-to-noise ratio (SNR) to quantify the enhancement.[\[11\]](#)

Clinical CNS Imaging Protocol

Objective: To enhance the visualization of lesions with a disrupted blood-brain barrier or abnormal vascularity in the CNS.

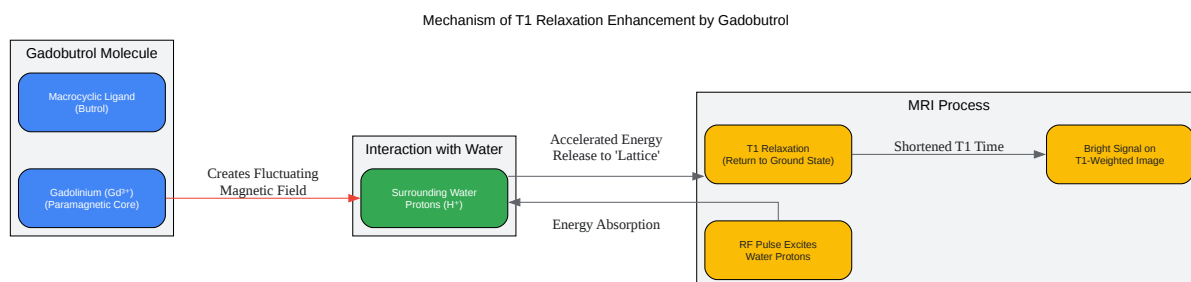
Materials:

- MRI scanner (1.5T or 3T)
- Gadobutrol solution (1.0 M)
- Power injector

Protocol:

- Patient Preparation: Standard patient screening and preparation for a contrast-enhanced MRI.
- Pre-Contrast Imaging: Acquire standard clinical pre-contrast sequences, including T1-weighted, T2-weighted, and FLAIR images.[\[8\]](#)
- Contrast Administration:
 - Administer Gadobutrol intravenously at a standard dose of 0.1 mmol/kg body weight.[\[8\]](#) [\[14\]](#)
 - The injection should be performed using a power injector at a rate of approximately 2 mL/second, followed by a 20 mL saline flush.[\[8\]](#)
- Post-Contrast Imaging:
 - Acquire T1-weighted sequences shortly after contrast administration.[\[12\]](#)
 - Optimal imaging time for brain tumors is typically around 5 minutes post-injection.[\[15\]](#)
- Image Interpretation: Evaluate the post-contrast images for areas of enhancement, which can help in the detection, characterization, and delineation of CNS pathologies.[\[8\]](#)

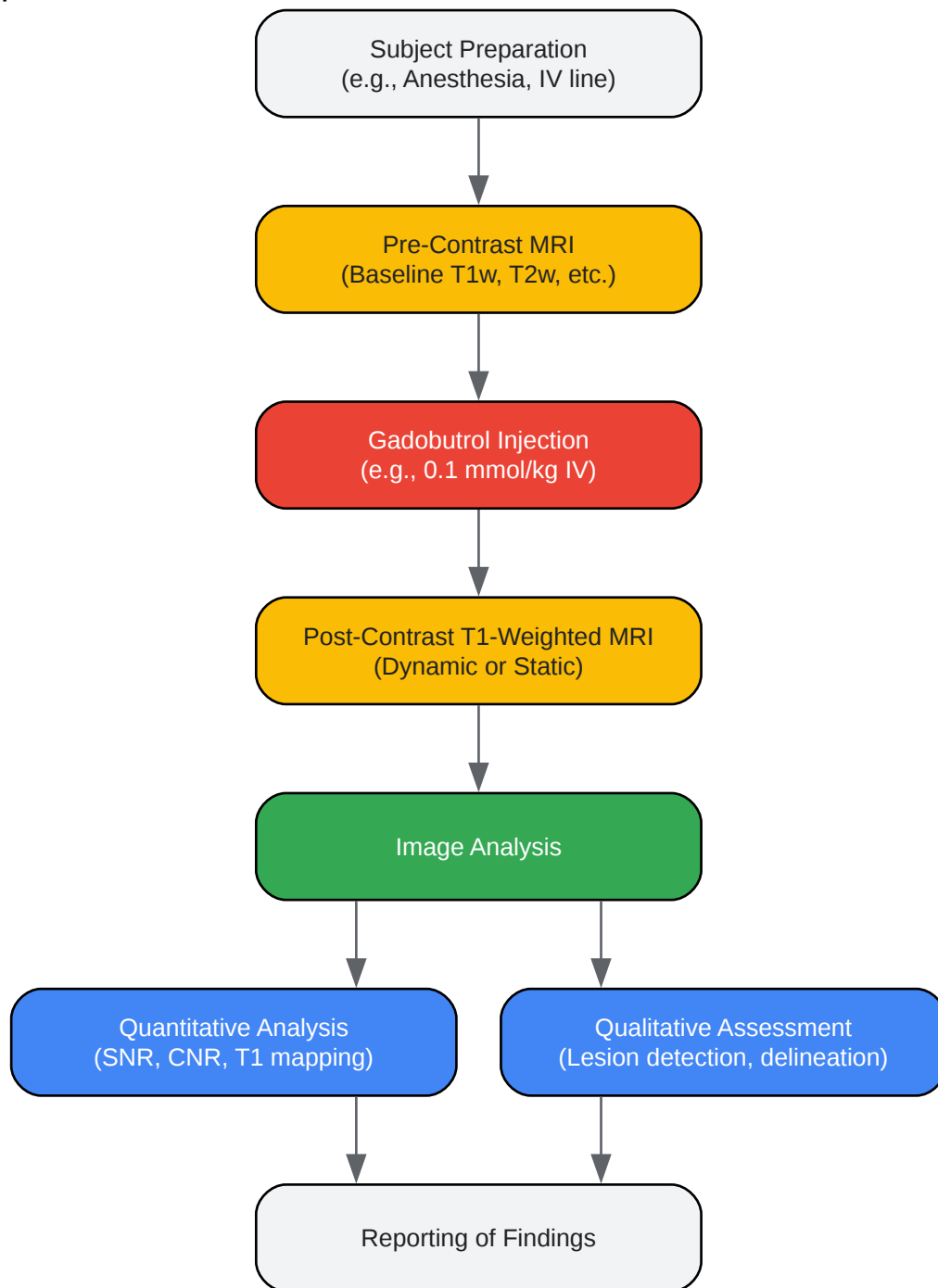
Visualizations



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Caption: Mechanism of **Gadobutrol**-enhanced T1 relaxation.

Experimental Workflow for Contrast-Enhanced MRI with Gadobutrol



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Caption: Workflow for a contrast-enhanced MRI study using Gadobutrol.

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- To cite this document: BenchChem. [Application Notes and Protocols: Butrol (Gadobutrol) for Enhanced T1 Relaxation in MRI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126436#butrol-s-application-in-enhancing-t1-relaxation-time-in-mri]

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